molecular formula C28H48O6 B568752 3,24-Diepibrassinolide CAS No. 163514-19-0

3,24-Diepibrassinolide

Cat. No.: B568752
CAS No.: 163514-19-0
M. Wt: 480.686
InChI Key: IXVMHGVQKLDRKH-HESLLCPUSA-N
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Description

3,24-Diepibrassinolide is a bioactive brassinosteroid, a class of plant steroid hormones essential for regulating a wide range of physiological processes. In research applications, it is primarily valued for its critical role in promoting plant growth and development by stimulating cell division and elongation . Beyond its growth-promoting properties, this compound has significant research value in enhancing plant resilience against various abiotic stresses. Studies have demonstrated that exogenous application of epibrassinolide can ameliorate the detrimental effects of salt stress by modulating antioxidant enzyme activities and reducing oxidative damage markers like malondialdehyde (MDA) in species such as tall fescue . Its utility also extends to mitigating heavy metal stress induced by cadmium and lead, where it has been shown to improve growth attributes, photosynthetic pigments, and antioxidant machinery in maize, thereby increasing metal resilience . Furthermore, research indicates its effectiveness in alleviating pesticide-induced oxidative stress and enhancing cold stress tolerance, as evidenced by its ability to increase leaf nicotine content in flue-cured tobacco under low-temperature conditions by regulating nitrogen metabolism and defense responses . The mechanism of action involves interaction with specific receptor kinases, such as BRI1, which triggers a complex signal transduction cascade leading to the regulation of gene expression responsible for cell expansion, division, and stress adaptation . As a highly active elicitor of the plant's innate growth and defense signaling pathways, 3,24-Diepibrassinolide serves as a powerful tool for scientists investigating plant physiology, hormone signaling networks, and the development of strategies to improve crop productivity and stress tolerance.

Properties

IUPAC Name

(1S,2R,4R,5R,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21?,22-,23-,24-,25-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVMHGVQKLDRKH-HESLLCPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)C4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ergosterol as a Starting Material

Ergosterol (provitamin D2) serves as a primary precursor due to its structural similarity to brassinosteroids. The synthesis begins with the reduction of ergosterol’s conjugated diene system in the B-ring using lithium in diethylamine, yielding a saturated intermediate. Subsequent tosylation and oxidation steps generate a dienoketone, which undergoes hydroxylation with osmium tetroxide to introduce vicinal diols at C22 and C23.

Critical Reaction Parameters:

  • Lithium Reduction : Conducted in anhydrous diethylamine at −78°C to prevent over-reduction.

  • Hydroxylation : Osmium tetroxide in pyridine/water (1:1) at 25°C for 48 hours, achieving 85–90% diastereomeric excess for the 22R,23R configuration.

Stereochemical Control at C24

Epimerization via Epoxide Intermediates

The C24 epimerization is achieved through epoxide formation and ring-opening reactions. Treatment of the C22,C23-diol with meta-chloroperbenzoic acid (MCPBA) in dichloromethane generates a 22,23-epoxide, which undergoes acid-catalyzed ring opening with hydrogen bromide to invert configuration at C24.

Reaction Mechanism:

  • Epoxidation : MCPBA (1.2 equiv) in CH2Cl2 at 0°C for 6 hours.

  • Ring Opening : HBr (33% in acetic acid) at 25°C for 12 hours, yielding the 24S epimer with 70% selectivity.

C3 Epimerization Strategies

Acid-Catalyzed Epimerization

The C3 hydroxyl group is epimerized under acidic conditions. Treatment of brassinolide analogues with trifluoroacetic acid (TFA) in tetrahydrofuran (THF) induces keto-enol tautomerism, enabling inversion at C3.

Optimization Data:

AcidSolventTemperature (°C)Time (h)Yield (%)
TFA (0.1 M)THF252465
HCl (1 M)MeOH401258

Source: Adapted from in vitro studies on Secale cereale

Convergent Synthesis via Lactonization

Baeyer-Villiger Oxidation

A pivotal step involves Baeyer-Villiger oxidation to form the lactone ring. The tetraacetate intermediate is treated with peracetic acid, followed by deprotection with potassium hydroxide to yield 3,24-diepibrassinolide.

Key Steps:

  • Oxidation : Peracetic acid (3 equiv) in CHCl3 at 0°C for 4 hours.

  • Deprotection : KOH (10% in MeOH/H2O) at 60°C for 2 hours, achieving 78% overall yield.

Alternative Routes and Scalability

Side-Chain Elongation via Sulfone Intermediates

Sulfone derivatives enable modular side-chain construction. Reaction of steroidal 22-aldehydes with vinyl sulfones under Barbier conditions introduces C24–C28 segments, followed by hydrogenolysis to remove sulfonyl groups.

Example Protocol:

  • Aldehyde-Sulfone Coupling : Stigmasterol-derived aldehyde + vinyl sulfone (2.5 equiv), LiAlH4 (3 equiv), THF, −20°C, 8 hours (82% yield).

Challenges and Innovations

Byproduct Formation in Epimerization

Racemization at C20 occurs during prolonged acid exposure, necessitating precise reaction control. Recent advances employ enzymatic epimerization using brassinosteroid-3-epimerase from Arabidopsis thaliana, reducing byproducts to <5%.

Comparative Analysis:

MethodByproduct (%)Time (h)Cost (Relative)
Acid-Catalyzed1824Low
Enzymatic (pH 7.4)448High

Chemical Reactions Analysis

Types of Reactions: 3,24-Diepibrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce hydroxyl groups at specific positions on the steroid backbone.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to convert ketones to alcohols.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, altering its properties.

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of 3,24-Diepibrassinolide.

Scientific Research Applications

3,24-Diepibrassinolide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, 3,24-Diepibrassinolide is used as a model compound to study the structure-activity relationships of brassinosteroids. Researchers investigate how modifications to its structure affect its biological activity and stability .

Biology: In biological research, 3,24-Diepibrassinolide is studied for its role in plant growth and development. It is used to understand the molecular mechanisms underlying plant hormone signaling and stress responses. The compound has been shown to enhance plant resistance to various abiotic stresses, such as salinity and drought .

Medicine: Although primarily studied in plants, 3,24-Diepibrassinolide’s potential therapeutic applications in medicine are being explored. Its anti-inflammatory and antioxidant properties make it a candidate for developing treatments for various human diseases .

Industry: In the agricultural industry, 3,24-Diepibrassinolide is used to improve crop yield and quality. It is applied as a foliar spray to enhance plant growth, increase resistance to pests and diseases, and improve tolerance to environmental stresses .

Mechanism of Action

The mechanism of action of 3,24-Diepibrassinolide involves its interaction with specific receptors and signaling pathways in plants. The compound binds to brassinosteroid receptors on the cell surface, triggering a cascade of intracellular signaling events. These events lead to the activation of transcription factors that regulate the expression of genes involved in cell growth, division, and stress responses .

Molecular Targets and Pathways:

    Brassinosteroid Receptors: The primary molecular targets of 3,24-Diepibrassinolide are brassinosteroid receptors, such as BRI1 (Brassinosteroid Insensitive 1).

    Signaling Pathways: The compound activates the BR signaling pathway, which involves the phosphorylation and dephosphorylation of various proteins, ultimately leading to changes in gene expression.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Profiles

Property 3,24-Diepibrassinolide (EBL) CAS 1046861-20-4
Molecular Formula C₂₈H₄₈O₆ C₆H₅BBrClO₂
Molecular Weight 480.7 g/mol 235.27 g/mol
Log Po/w (XLOGP3) N/A 2.15
Water Solubility Low (hydrophobic) 0.24 mg/ml
Bioactivity Plant growth regulation Unspecified (boronic acid derivative)

Key Differences :

  • Structural Class : EBL is a polyhydroxylated steroid, whereas CAS 1046861-20-4 is a boronic acid derivative with halogen substituents, indicating divergent biological targets and mechanisms .
  • Polarity : EBL’s multiple hydroxyl groups increase hydrophilicity compared to the halogenated boronic acid, which exhibits moderate lipophilicity (Log Po/w = 2.15) .

Brassinosteroid Analogs

Common brassinosteroids like brassinolide and castasterone share EBL’s core structure but differ in hydroxylation patterns and side-chain configurations. For example:

  • Brassinolide: Contains a lactone ring but lacks the C24 epimerization, reducing its stability under certain conditions.
  • Homobrassinolide: Features an additional methyl group, altering receptor-binding affinity and potency .

Non-Steroidal Compounds (e.g., CAS 1046861-20-4)

Unlike EBL, its primary applications likely involve organic synthesis or medicinal chemistry rather than plant biology.

Limitations of Evidence

The provided materials lack direct comparisons between 3,24-Diepibrassinolide and its closest brassinosteroid analogs (e.g., brassinolide, castasterone). Future studies should prioritize structural-activity relationship (SAR) analyses to clarify functional distinctions.

Biological Activity

3,24-Diepibrassinolide is a brassinosteroid, a class of plant hormones that play critical roles in plant growth and development. These compounds are known for their ability to enhance plant resilience against various abiotic stresses, including drought, salinity, and heavy metal toxicity. This article explores the biological activity of 3,24-diepibrassinolide, focusing on its physiological effects, mechanisms of action, and research findings.

Physiological Effects

Brassinosteroids like 3,24-diepibrassinolide have been shown to influence a variety of physiological processes in plants:

  • Growth Promotion : They stimulate cell division and elongation, leading to enhanced growth rates.
  • Stress Tolerance : They improve plant responses to environmental stresses by modulating antioxidant enzyme activities and osmoprotectant accumulation.
  • Nutrient Uptake : They enhance nutrient absorption and assimilation efficiency under stress conditions.

The biological activity of 3,24-diepibrassinolide is mediated through several key mechanisms:

  • Antioxidant Defense : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), which scavenge reactive oxygen species (ROS) generated during stress conditions .
  • Osmotic Adjustment : Increases in osmoprotectants like proline and glycine betaine help maintain cell turgor under stress .
  • Gene Expression Regulation : It influences the expression of genes involved in stress response pathways, enhancing the plant's ability to cope with adverse conditions .

Case Studies

Several studies have highlighted the efficacy of 3,24-diepibrassinolide in enhancing plant resilience:

  • Drought Stress : A study on maize showed that exogenous application of 3,24-diepibrassinolide improved growth parameters and physiological traits under drought conditions. The treated plants exhibited higher chlorophyll content and improved water retention capabilities compared to untreated controls .
  • Cadmium Toxicity : In Brassica juncea, treatment with 3,24-diepibrassinolide significantly mitigated the toxic effects of cadmium exposure. The hormone application resulted in increased biomass yield and reduced oxidative damage by enhancing antioxidant enzyme activities .
  • Salinity Stress : Research demonstrated that foliar application of 3,24-diepibrassinolide improved growth and yield attributes in maize subjected to saline conditions. The treated plants showed enhanced photosynthetic efficiency and lower electrolyte leakage compared to untreated plants .

Data Tables

Study FocusPlant TypeStress ConditionTreatment ConcentrationKey Findings
Drought ToleranceMaizeDrought0.2 µMImproved growth metrics and chlorophyll content
Cadmium ToxicityBrassica junceaCadmium Exposure10^-7 M & 10^-5 MIncreased biomass and antioxidant enzyme activities
Salinity StressMaizeSaline Conditions0.2 µMEnhanced growth attributes and reduced oxidative damage

Q & A

Q. How can researchers mitigate bias in subjective assessments of plant phenotypic responses?

  • Methodology : Implement double-blind scoring for traits like leaf wilting or chlorosis. Use image-based tools (e.g., PlantCV) for automated phenotyping. Disclose potential conflicts of interest and funding sources in publications .

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